N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride
CAS No.: 1643-87-4
Cat. No.: VC16968885
Molecular Formula: C12H17Cl3FN
Molecular Weight: 300.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1643-87-4 |
|---|---|
| Molecular Formula | C12H17Cl3FN |
| Molecular Weight | 300.6 g/mol |
| IUPAC Name | N,N-bis(2-chloroethyl)-2-(4-fluorophenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H16Cl2FN.ClH/c13-6-9-16(10-7-14)8-5-11-1-3-12(15)4-2-11;/h1-4H,5-10H2;1H |
| Standard InChI Key | XPGDMJFFZBEXDA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCN(CCCl)CCCl)F.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
The compound, also known as 2-chloro-N-(2-chloroethyl)-N-[(4-fluorophenyl)methyl]ethanamine hydrochloride, has the molecular formula C₁₁H₁₄Cl₂FN·HCl and a molecular weight of 286.05 g/mol (calculated from ). Its structure consists of a central tertiary amine bonded to two 2-chloroethyl groups and a 4-fluorobenzyl group, with a hydrochloride counterion stabilizing the amine (Fig. 1). The presence of electron-withdrawing fluorine and chlorine atoms influences its reactivity and solubility .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1542-46-7 | |
| Density | 1.214 g/cm³ | |
| Boiling Point | 247.6°C at 760 mmHg | |
| Flash Point | 103.6°C | |
| Vapor Pressure | 0.0254 mmHg at 25°C | |
| Solubility | Slightly soluble in water |
The logP value of 3.11 indicates moderate lipophilicity, suggesting membrane permeability . The hydrochloride salt enhances stability, as evidenced by its crystalline form in patent literature .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via a two-step process:
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Formation of the Tertiary Amine: Bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7) reacts with 4-fluorophenethylamine in the presence of a base such as potassium carbonate. This step proceeds via nucleophilic substitution, where the amine displaces chloride ions .
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
Table 2: Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Isopropyl alcohol | |
| Temperature | 80°C | |
| Reaction Time | 12 hours | |
| Yield | >99% (after purification) |
Purification and Quality Control
High-performance liquid chromatography (HPLC) is employed to achieve >99% purity, with dimer impurities controlled to <0.1% . Crystallization from toluene or dichloroethane produces a monohydrate form, as described in patent WO2011/033009 .
Pharmaceutical and Industrial Applications
Material Science Applications
In coordination chemistry, the 4-fluorophenyl moiety facilitates the synthesis of palladacycles, which are used in catalytic reactions . Its electron-deficient aromatic ring enhances binding to metal centers, enabling applications in heterogeneous catalysis .
| Hazard | Precaution | Source |
|---|---|---|
| Corrosivity | Use nitrile gloves, face shield | |
| Toxicity | Fume hood required | |
| Flammability | Store away from ignition sources |
Environmental Impact
With a vapor pressure of 0.0254 mmHg, volatilization is minimal, but aquatic toxicity concerns necessitate containment during disposal .
Analytical Characterization
Spectroscopic Methods
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